3-(Benzenesulfonyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
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Description
3-(Benzenesulfonyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H21N5O2S and its molecular weight is 443.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Binding Activity
Research has shown that compounds structurally related to N-(2-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine have been synthesized and evaluated for their binding activities to different receptors. For example, the synthesis of 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one and its analogues demonstrated significant binding affinity to the benzodiazepine receptor, with one compound achieving a 4 nM binding affinity, indicating potential as benzodiazepine antagonists (Francis et al., 1991). This work illustrates the synthetic routes and pharmacological evaluation of triazoloquinazoline derivatives as receptor antagonists.
Serotonin Receptor Antagonists
Another study focused on the solution phase parallel synthesis of substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines, identifying compounds with highly active and selective serotonin 5-HT(6) receptor antagonistic activity. These compounds demonstrated IC(50) values <100 nM in functional assays, showcasing their potential as selective antagonists for the 5-HT(6) receptor, which could have implications for treating neurological disorders (Ivachtchenko et al., 2010).
Anticancer Activity
Further research has expanded into the anticancer activity of triazoloquinazoline derivatives. For instance, the development of 2-amino[1,2,4]triazolo[1,5-c]quinazolines identified potent adenosine receptor antagonists. These compounds, through various synthetic strategies, showed selective inhibition of adenosine receptors, which play a crucial role in cancer progression, indicating their potential as anticancer agents (Burbiel et al., 2016).
Antimicrobial and Nematicidal Properties
Another study explored the synthesis of triazolo[4,3-c]quinazolinylthiazolidinones, revealing significant antimicrobial and nematicidal properties. The compounds exhibited promising activity against various microorganisms, suggesting their application as new antimicrobial and nematicidal agents (Reddy et al., 2016).
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-17(18-10-4-2-5-11-18)16-25-22-20-14-8-9-15-21(20)29-23(26-22)24(27-28-29)32(30,31)19-12-6-3-7-13-19/h2-15,17H,16H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRZELNZJKMMDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.